molecular formula C6H11F2NO B2385211 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol CAS No. 950662-61-0

2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol

Cat. No.: B2385211
CAS No.: 950662-61-0
M. Wt: 151.157
InChI Key: RKGUPRNVKSFVMD-UHFFFAOYSA-N
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Description

2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C6H11F2NO It is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and an ethanol group

Properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)1-2-9(5-6)3-4-10/h10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGUPRNVKSFVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950662-61-0
Record name 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol typically involves the reaction of 3,3-difluoropyrrolidine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used to replace the fluorine atoms, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-Difluoropyrrolidin-1-yl)ethan-1-one: Similar structure but with a ketone group instead of an ethanol group.

    2-(3,3-Difluoropyrrolidin-1-yl)acetic acid: Contains a carboxylic acid group instead of an ethanol group.

Uniqueness

2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol is unique due to its specific combination of a pyrrolidine ring, fluorine atoms, and an ethanol group

Biological Activity

2-(3,3-Difluoropyrrolidin-1-yl)ethan-1-ol is a fluorinated compound with notable potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring with two fluorine atoms and an alcohol functional group, enhances its biological activity and metabolic stability. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H10F2N
  • Molecular Weight : 151.16 g/mol
  • CAS Number : 950662-61-0

The presence of fluorine in the structure is significant as it often leads to improved binding affinities and altered pharmacokinetics compared to non-fluorinated analogs.

Biological Activity

Research indicates that 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol exhibits several biological activities:

1. Enzyme Inhibition

Studies suggest that compounds with similar structures can inhibit various enzymes involved in disease pathways. The fluorinated moiety may enhance binding interactions with target enzymes, potentially leading to therapeutic effects against diseases.

2. Receptor Modulation

Interaction studies have shown that this compound can modulate specific receptors. The unique electronic properties imparted by the fluorine atoms contribute to its ability to interact effectively with biological targets.

The mechanism of action for 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol likely involves:

  • Binding Affinity : Enhanced due to the presence of fluorine, which can influence the electronic environment around the binding site.
  • Stability : The difluorinated structure may provide increased metabolic stability, allowing for prolonged activity in biological systems.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol, a comparison with similar compounds is essential:

Compound NameStructureUnique Features
2-(4,4-difluoropyrrolidin-2-yl)ethan-1-olC6H10F2NDifferent substitution pattern on the pyrrolidine ring
2-(difluoromethoxy)ethan-1-olC5H8F2OContains an ether functional group instead of a pyrrolidine
(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidineC9H12F2NIncorporates a piperidine ring which may alter biological activity

The combination of the difluoropyrrolidinyl moiety and the alcohol group in 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol provides distinct reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential of fluorinated compounds in drug development:

  • Antiparasitic Activity : Research into related pyrrolidine derivatives has shown promising results against Trypanosoma brucei, indicating that modifications to the pyrrolidine structure can lead to effective treatments for diseases like African trypanosomiasis .
  • Drug Development : The compound serves as a versatile building block for synthesizing more complex molecules targeting specific receptors or enzymes.

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